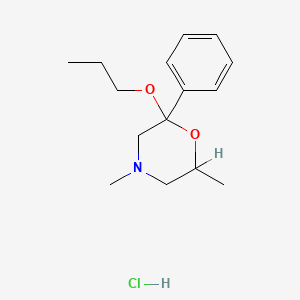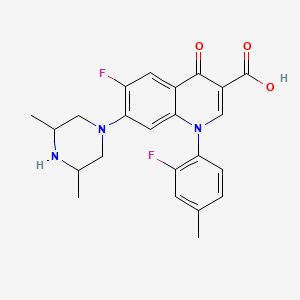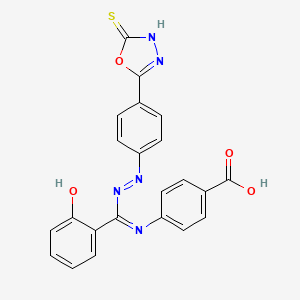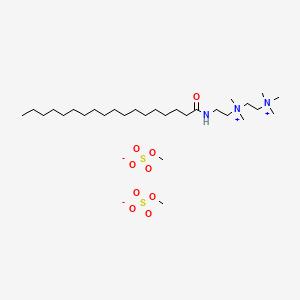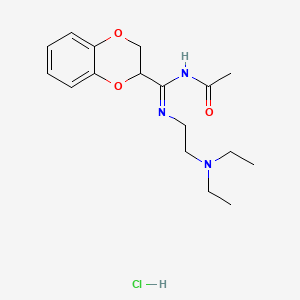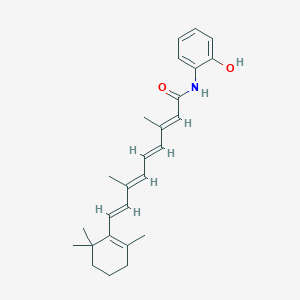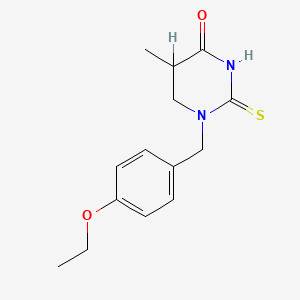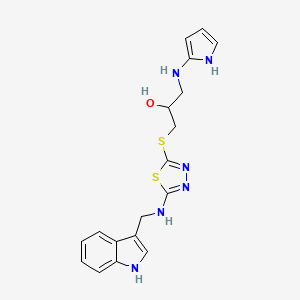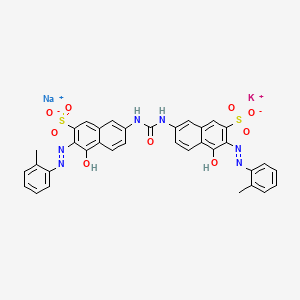
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is a complex organic compound with a unique structure that combines a methacrylate group with a dodecyloxy and hydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methacrylic acid, dodecanol, and tert-butylamine. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty coatings, adhesives, and surfactants.
Mécanisme D'action
The mechanism of action of 2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride involves its interaction with specific molecular targets and pathways. The methacrylate group allows it to polymerize and form cross-linked networks, while the dodecyloxy and hydroxypropyl groups provide hydrophobic and hydrophilic properties, respectively. These interactions enable the compound to function effectively in various applications, such as drug delivery and tissue engineering.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Dimethylamino)ethyl methacrylate: A similar compound with a dimethylamino group instead of the dodecyloxy and hydroxypropyl groups.
Methacrylic acid: A simpler compound with a methacrylate group.
N,N-Dimethylethanolamine methacrylate: Another related compound with different substituents.
Uniqueness
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is unique due to its combination of hydrophobic and hydrophilic groups, which provide it with distinct properties that are not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93893-00-6 |
|---|---|
Formule moléculaire |
C25H50ClNO4 |
Poids moléculaire |
464.1 g/mol |
Nom IUPAC |
2-[tert-butyl-(3-dodecoxy-2-hydroxypropyl)amino]ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C25H49NO4.ClH/c1-7-8-9-10-11-12-13-14-15-16-18-29-21-23(27)20-26(25(4,5)6)17-19-30-24(28)22(2)3;/h23,27H,2,7-21H2,1,3-6H3;1H |
Clé InChI |
WSMHGDURJJQEKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC(CN(CCOC(=O)C(=C)C)C(C)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


